Lipophilicity (LogP) Differentiation vs. Parent Acid and 4-Chlorobenzyl Analog
The target compound exhibits a computed LogD (pH 7.4) of 2.64, significantly higher than the parent 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (estimated LogP ~0.8–1.0 based on fragment-based calculation) [1]. Compared to the close 4-chlorobenzyl analog N-(4-chlorobenzyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide (computed XLogP3 = 2.5) [2], the target compound is approximately 0.14 LogP units more lipophilic, which predicts a modest but measurable increase in passive membrane permeability and blood-brain barrier penetration potential [1].
| Evidence Dimension | Computed lipophilicity (LogD pH 7.4 / LogP) |
|---|---|
| Target Compound Data | LogD (pH 7.4) = 2.64; LogP = 2.64 |
| Comparator Or Baseline | Parent acid: LogP ~0.8–1.0 (estimated); N-(4-chlorobenzyl) analog: XLogP3 = 2.5 |
| Quantified Difference | ΔLogD ≈ +1.6–1.8 vs. parent acid; ΔLogP ≈ +0.14 vs. 4-chlorobenzyl analog |
| Conditions | Computed values from ChemBase (JChem calculator) and PubChem XLogP3; pH 7.4 for LogD |
Why This Matters
The higher lipophilicity of the target compound relative to less substituted analogs directly impacts its suitability for cell-based assays and in vivo studies requiring efficient membrane translocation, providing a selection criterion for procurement when passive permeability is a design requirement.
- [1] ChemBase. 2-(dimethyl-1,2-oxazol-4-yl)-N-(6-methylheptan-2-yl)acetamide. ChemBase ID: 226367. https://www.chembase.cn/molecule-226367.html (accessed 2026-05-10). View Source
- [2] PubChem. N-(4-chlorobenzyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide. CID 17406195. https://pubchem.ncbi.nlm.nih.gov/compound/17406195 (accessed 2026-05-10). View Source
